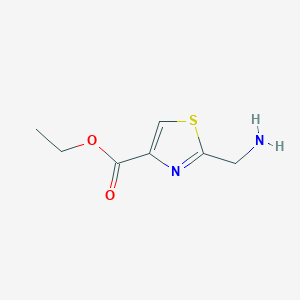

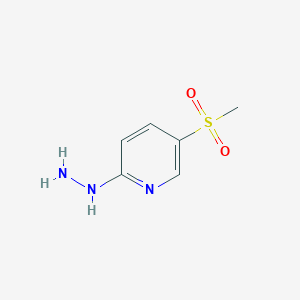

Ethyl 2-(aminomethyl)thiazole-4-carboxylate

Overview

Description

Ethyl 2-(aminomethyl)thiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The compound can be synthesized by dissolving Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours. The progress of the reaction is monitored by TLC .Molecular Structure Analysis

The molecular formula of this compound is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is used as a starting material for the synthesis of diverse range of heterocyclic analogues . It reacts with aldehyde/ketone in the presence of glacial acetic acid to form Schiff bases .Physical and Chemical Properties Analysis

The compound is a pale cream to cream to pale yellow powder . It has an assay (HPLC) of ≥97.5% and a melting point (clear melt) of 174.0-181.0°C .Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-amino-thiazole-4-carboxylate demonstrates its potential in the field of chemical synthesis. Zhou Zhuo-qiang (2009) reported its synthesis using thiourea and ethyl bromopyruvate in a solvent-free environment, followed by a diazotization reaction to form ethyl 2-bromothiazole-4-carboxylate, and eventually synthesizing 2-bromo-thiazole-4-carboxylic acid through saponification. This process was verified using various analytical methods, ensuring precise structural and purity assessment (Zhou Zhuo-qiang, 2009).

Antimicrobial Properties

The antimicrobial potential of derivatives of ethyl 2-amino-thiazole-4-carboxylate has been extensively studied. N. Desai et al. (2019) synthesized derivatives and tested them against various bacterial and fungal strains, demonstrating significant antimicrobial activities. The structure-activity relationship was analyzed using 3D-QSAR analysis, providing valuable insights into the antimicrobial efficacy of these compounds (Desai, Bhatt, & Joshi, 2019).

Antitumor Activity

The compound has shown potential in cancer research. H. El-Subbagh et al. (1999) synthesized ethyl 2-substituted-aminothiazole-4-carboxylate analogs and evaluated their antitumor activity against human tumor cell lines. One derivative, in particular, exhibited notable activity against leukemia and a broad spectrum of tumor cell lines, indicating its potential as an anticancer agent (El-Subbagh, Abadi, & Lehmann, 1999).

Corrosion Inhibition

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) was studied by K. Raviprabha and R. Bhat (2019) for its corrosion inhibition properties. The study revealed that EMTC efficiently prevents corrosion of AA6061 alloy in hydrochloric acid media. The efficiency increased with the inhibitor concentration and temperature, indicating its potential as a corrosion inhibitor (Raviprabha & Bhat, 2019).

Mechanism of Action

Target of Action

Ethyl 2-(aminomethyl)thiazole-4-carboxylate, also known as Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate, is a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . It forms hydrogen bonds with the enzyme, which can disrupt the normal function of the enzyme and inhibit bacterial cell wall synthesis . This interaction results in the inhibition of bacterial growth .

Biochemical Pathways

The compound affects the bacterial cell wall synthesis pathway . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption can lead to bacterial cell lysis and death .

Pharmacokinetics

It has a molecular weight of 172.20 , which is within the range favorable for oral bioavailability. Its polar surface area is 93 Ų , suggesting it may have good permeability across biological membranes.

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans . These results suggest that the compound’s action leads to the inhibition of bacterial and fungal growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid at room temperature

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(aminomethyl)thiazole-4-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic analogues with therapeutic potential. This compound interacts with several enzymes and proteins, including UDP-N-acetylmuramate/L-alanine ligase, which is involved in peptidoglycan synthesis in bacterial cell walls . The interaction with this enzyme disrupts bacterial cell integrity, leading to cell death. Additionally, this compound exhibits binding affinity with various biomolecules, enhancing its potential as an antimicrobial agent .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to exhibit cytotoxic effects on malignant cells, such as K562 cells, with IC50 values ranging from 0.09 to 0.49 μM . It also affects the synthesis of neurotransmitters like acetylcholine, thereby impacting the normal functioning of the nervous system . Furthermore, this compound has demonstrated antimicrobial, antifungal, and anti-inflammatory properties, making it a versatile compound in cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound targets the UDP-N-acetylmuramate/L-alanine ligase enzyme, inhibiting its activity and disrupting peptidoglycan synthesis in bacterial cell walls . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, with a melting point range of 174-181°C . Long-term studies have shown that this compound maintains its antimicrobial and cytotoxic properties over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent, with no significant loss of activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and cytotoxic activities without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with optimal dosages required to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate and amino acid metabolism . The compound functions as a co-enzyme in these pathways, facilitating the release of energy from carbohydrates and the synthesis of neurotransmitters . It also interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its solubility and binding affinity with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, ensuring its efficacy in biochemical reactions .

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHYMKXHCPPBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439929 | |

| Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91711-96-5 | |

| Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)